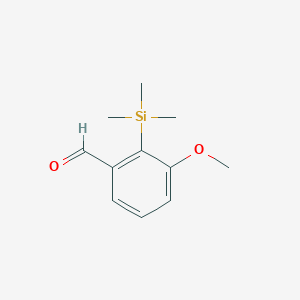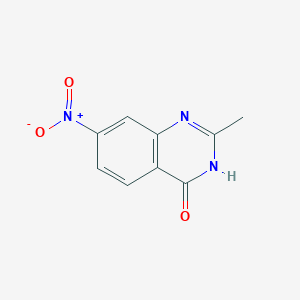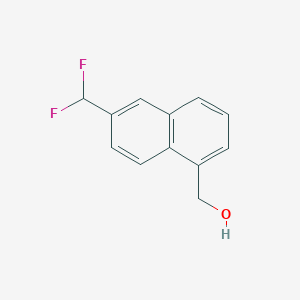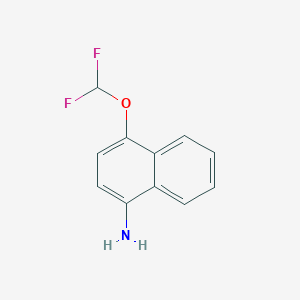
3-Methoxy-2-(trimethylsilyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-2-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H16O2Si and a molecular weight of 208.33 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the third position and a trimethylsilyl group at the second position. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-(trimethylsilyl)benzoic acid.
Reduction: 3-Methoxy-2-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Methoxy-2-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-(trimethylsilyl)benzaldehyde involves its reactivity as an aldehyde and the influence of the methoxy and trimethylsilyl groups on its chemical behavior. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions. The trimethylsilyl group can be easily removed under acidic or basic conditions, allowing for further functionalization of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
2-Methoxybenzaldehyde: The methoxy group is at a different position, affecting its reactivity and applications.
4-Methoxybenzaldehyde: Similar to 3-Methoxybenzaldehyde but with the methoxy group at the para position.
Uniqueness
3-Methoxy-2-(trimethylsilyl)benzaldehyde is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
113337-61-4 |
|---|---|
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
3-methoxy-2-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3 |
Clave InChI |
FYIUJFWUDWHCHF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1[Si](C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)










![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)
